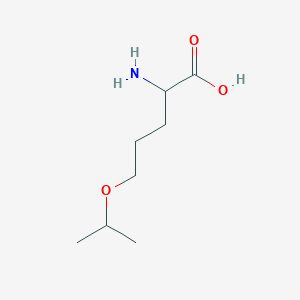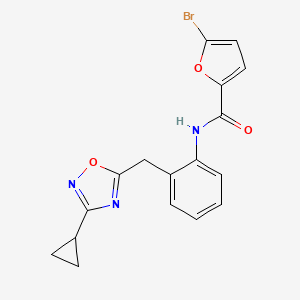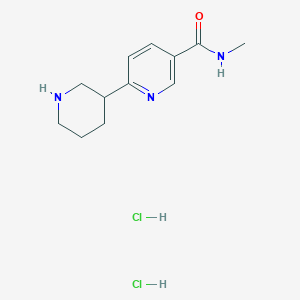![molecular formula C6H4BClN2O2S B2517205 4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid CAS No. 2377608-11-0](/img/structure/B2517205.png)
4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid is a chemical compound that is part of the thienopyrimidine family. This family of compounds is known for its diverse range of biological activities, which makes them of interest in pharmaceutical research and development. The specific compound of interest, 4-chlorothieno[2,3-d]pyrimidine-6-boronic acid, is not directly described in the provided papers, but its related derivatives have been synthesized and studied for their potential applications, particularly in the field of antimicrobial activity.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives has been addressed in the provided papers. An efficient method for synthesizing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been developed, which involves a palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method yields the desired products in 63–71% yields, which is a significant outcome for the field of combinatorial chemistry and drug discovery . Additionally, the synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine has been improved to be practical, robust, and scalable, starting from inexpensive bulk chemicals and achieving an overall yield of 49% . These methods are crucial for the development of various derivatives, including the boronic acid variant.
Molecular Structure Analysis
While the molecular structure of 4-chlorothieno[2,3-d]pyrimidine-6-boronic acid is not explicitly analyzed in the provided papers, the structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing both sulfur and nitrogen atoms. The presence of substituents like chloro and bromo groups, as well as the potential boronic acid functionality, would influence the electronic properties and reactivity of the molecule. These structural features are important for the compound's interaction with biological targets and its overall pharmacological profile.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving 4-chlorothieno[2,3-d]pyrimidine-6-boronic acid. However, the synthesis of related compounds involves reactions such as carbonylation and halogenation . These reactions are fundamental in the modification of the thieno[2,3-d]pyrimidine scaffold, allowing for the introduction of various functional groups that can enhance the compound's biological activity or alter its physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorothieno[2,3-d]pyrimidine-6-boronic acid are not directly reported in the provided papers. However, the properties of thieno[2,3-d]pyrimidine derivatives generally include moderate to good yields, stability under standard laboratory conditions, and the ability to undergo further chemical transformations. The antimicrobial activity of some derivatives has been compared to streptomycin, indicating that these compounds have significant biological relevance . The bromination and chlorination steps in the synthesis suggest that the compounds are reactive towards electrophilic substitution, which is a common characteristic of aromatic systems with electron-withdrawing groups.
Scientific Research Applications
Antifungal Applications
4-Chlorothieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal activities. Notably, these compounds have shown effectiveness against Piricularia oryzae and presented preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew, as determined by pot tests. This highlights the potential utility of these compounds in agricultural settings to protect crops against fungal diseases (Konno et al., 1989).
Synthesis and Scalability
The compound's synthesis process has been optimized for practicality and scalability, starting from affordable bulk chemicals. This development is significant as it provides a robust and scalable method to synthesize 6-bromo-4-chlorothieno[2,3-d]pyrimidine, facilitating its use in various research and industrial applications (Bugge et al., 2014).
Potential Antifolate Properties
Novel compounds have been synthesized, aiming to develop potential lipophilic antifolates. This research opens up possibilities for these compounds in therapeutic applications, especially in the treatment of diseases where antifolate properties are beneficial (Dailide & Tumkevičius, 2022).
Antimicrobial Applications
Novel thieno[2,3-d]pyrimidine derivatives have been synthesized and shown promising antimicrobial activity. Notably, some synthesized amides exhibited activity against Pseudomonas aeruginosa, comparable to the reference drug streptomycin (Vlasova et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(4-chlorothieno[2,3-d]pyrimidin-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClN2O2S/c8-5-3-1-4(7(11)12)13-6(3)10-2-9-5/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLBJJXFTWQPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)N=CN=C2Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-Chlorothieno[2,3-d]pyrimidin-6-yl}boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

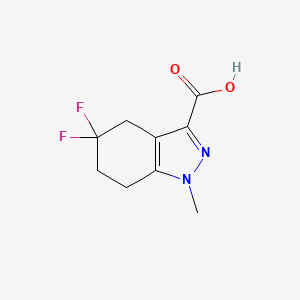
![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2517124.png)
![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2517134.png)
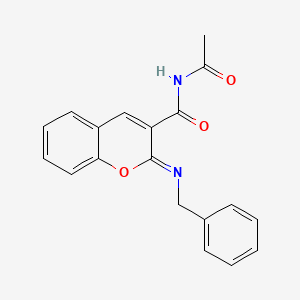
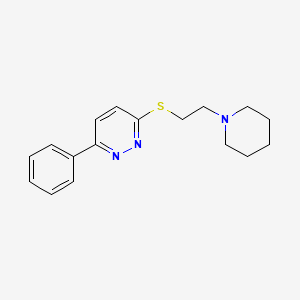
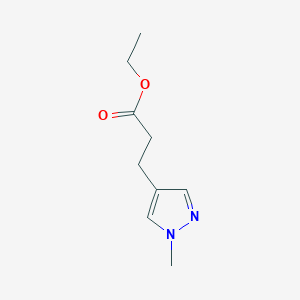
methanone](/img/structure/B2517139.png)
![1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2517140.png)
